![molecular formula C19H19NO B14228701 N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide CAS No. 823188-92-7](/img/structure/B14228701.png)
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide is an organic compound with a complex structure that includes aromatic rings and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide typically involves the reaction of 3,5-dimethylbenzylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
3,5-Dimethylphenyl methylcarbamate: Another compound with a similar aromatic structure but different functional groups.
N-(3,5-Dimethylphenyl)-N’-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea: Shares structural similarities but has different biological activities
Uniqueness
N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide is unique due to its specific combination of aromatic rings and an amide group, which confer distinct chemical and biological properties
特性
CAS番号 |
823188-92-7 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC名 |
N-[(3,5-dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C19H19NO/c1-15-11-16(2)13-18(12-15)14-20(3)19(21)10-9-17-7-5-4-6-8-17/h4-8,11-13H,14H2,1-3H3 |
InChIキー |
GMPNOQXWOSPHCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CN(C)C(=O)C#CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


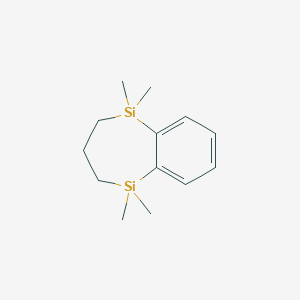
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
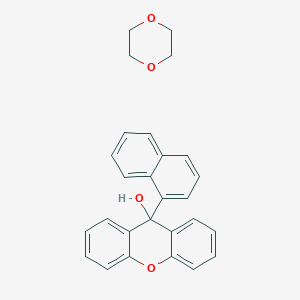
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)
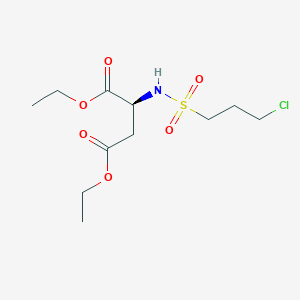
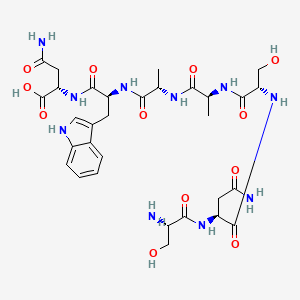
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)
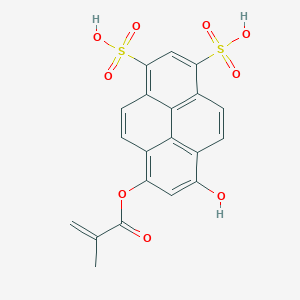
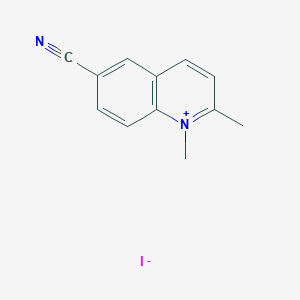
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
